molecular formula C18H15N5O2S B12488446 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B12488446
M. Wt: 365.4 g/mol
InChI Key: CLKVPOOCCLJWDM-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide is a complex organic compound that features a benzothiophene ring fused with a benzotriazine moiety

Properties

Molecular Formula

C18H15N5O2S

Molecular Weight

365.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C18H15N5O2S/c19-9-13-11-5-2-4-8-15(11)26-17(13)20-16(24)10-23-18(25)12-6-1-3-7-14(12)21-22-23/h1,3,6-7H,2,4-5,8,10H2,(H,20,24)

InChI Key

CLKVPOOCCLJWDM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiophene Ring: Starting from a suitable thiophene derivative, the benzothiophene ring can be synthesized through cyclization reactions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized from appropriate precursors through cyclization reactions.

    Coupling of the Two Moieties: The final step involves coupling the benzothiophene and benzotriazine moieties through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: The compound may have applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide: can be compared with other benzothiophene and benzotriazine derivatives.

    Benzothiophene Derivatives: Compounds such as 2-aminobenzothiophene and 2-bromobenzothiophene share structural similarities.

    Benzotriazine Derivatives: Compounds such as 4-oxo-1,2,3-benzotriazine and 4-amino-1,2,3-benzotriazine are structurally related.

Uniqueness

The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide lies in its combined benzothiophene and benzotriazine moieties, which may confer unique chemical and biological properties. This dual structure could potentially enhance its bioactivity and make it a valuable compound for further research and development.

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